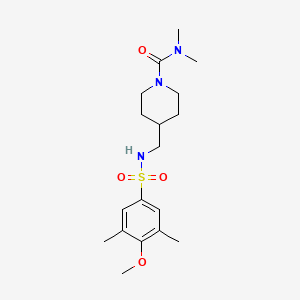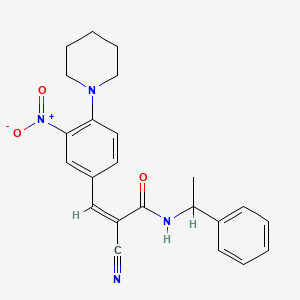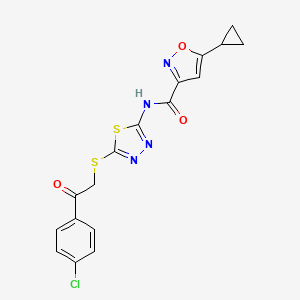![molecular formula C17H22N2O2 B2947014 5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol CAS No. 893304-72-8](/img/structure/B2947014.png)
5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Aminomethylation and Azo-Coupling Reactions : A study by Smirnov et al. (1973) explored the aminomethylation and azo-coupling of 5-benzyl-3-hydroxypyridine, which is structurally related to the compound . The reactions were observed to take place at specific positions of the pyridinol ring, highlighting the chemical reactivity and potential applications in synthesizing various derivatives for scientific research.
Synthesis and Antioxidant Activity : In a study on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, researchers including Yüksek et al. (2015) synthesized compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with a specific benzoxybenzaldehyde. The study evaluated these compounds for their in vitro antioxidant activities, suggesting potential applications of similar compounds in biological research.
Tissue Distribution of Hydroxymethylcytosine : A paper by Globisch et al. (2010) investigated 5-Hydroxymethylcytosine in various mouse tissues. While this research does not directly involve the specific compound , it underscores the scientific interest in hydroxymethyl groups and their relevance in biological contexts.
Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : A study by Katajisto et al. (2004) on the synthesis of oligonucleotide glycoconjugates using bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide demonstrates the utility of hydroxymethyl groups in the synthesis of complex molecules. This research has implications for the application of similar compounds in biochemical and medicinal research.
Synthesis of Anticancer Agents : In the field of medicinal chemistry, Temple et al. (1983) conducted research on the synthesis of pyridooxazines and pyridothiazines, including the hydrolysis and hydrogenation of specific pyridine derivatives. This research points towards the potential of structurally similar compounds in the development of novel anticancer agents.
Synthesis of Bipyridine-Based Ligands : Research by Charbonnière et al. (2001) on the synthesis of bipyridine-based ligands demonstrates the versatility of pyridine derivatives in ligand synthesis. These ligands are crucial in coordination chemistry and have applications in catalysis and material science.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-[(4-propan-2-ylanilino)methyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)13-4-6-15(7-5-13)19-9-16-14(10-20)8-18-12(3)17(16)21/h4-8,11,19-21H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDVAIDAYVWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2=CC=C(C=C2)C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-methyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)pyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2946933.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2946936.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)
![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)
